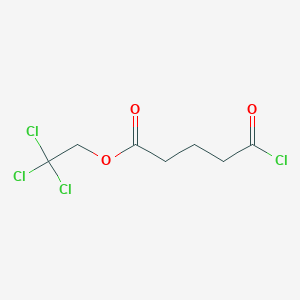
2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate is an organic compound with the molecular formula C7H9Cl4O3 It is a derivative of pentanoic acid and is characterized by the presence of both trichloroethyl and chloro-oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate typically involves the esterification of 5-chloro-5-oxopentanoic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate undergoes various types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base to yield 5-chloro-5-oxopentanoic acid and 2,2,2-trichloroethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, reflux conditions.
Reduction: Lithium aluminum hydride, anhydrous ether, low temperature.
Substitution: Amines or thiols, organic solvents like ethanol or acetonitrile, room temperature to mild heating.
Major Products Formed
Hydrolysis: 5-chloro-5-oxopentanoic acid and 2,2,2-trichloroethanol.
Reduction: 5-chloro-5-hydroxypentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate involves its reactivity with nucleophiles. The ester bond can be cleaved by nucleophilic attack, leading to the release of 5-chloro-5-oxopentanoic acid and 2,2,2-trichloroethanol. The chloro groups can also undergo nucleophilic substitution, resulting in the formation of various substituted products. These reactions are facilitated by the electron-withdrawing effects of the trichloroethyl and chloro-oxo groups, which increase the electrophilicity of the carbon atoms involved.
Comparison with Similar Compounds
2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate can be compared with other similar compounds such as:
Methyl 5-chloro-5-oxopentanoate: Lacks the trichloroethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 5-chloro-5-oxopentanoate: Similar to the methyl derivative but with an ethyl group, also less reactive compared to the trichloroethyl derivative.
2,2,2-Trichloroethyl 4-chloro-4-oxobutanoate: Shorter carbon chain, different reactivity profile due to the position of the chloro and oxo groups.
Properties
CAS No. |
143773-35-7 |
|---|---|
Molecular Formula |
C7H8Cl4O3 |
Molecular Weight |
281.9 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 5-chloro-5-oxopentanoate |
InChI |
InChI=1S/C7H8Cl4O3/c8-5(12)2-1-3-6(13)14-4-7(9,10)11/h1-4H2 |
InChI Key |
PMRVCMKSEWPFQH-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)OCC(Cl)(Cl)Cl)CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL](/img/structure/B12546286.png)
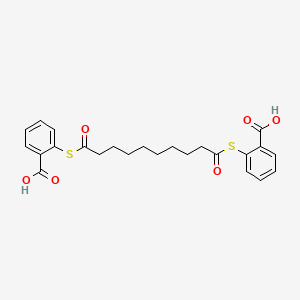
![1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene](/img/structure/B12546299.png)
![Ethyl 2-[(3-oxopentanoyl)amino]benzoate](/img/structure/B12546304.png)
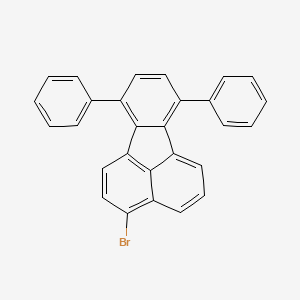
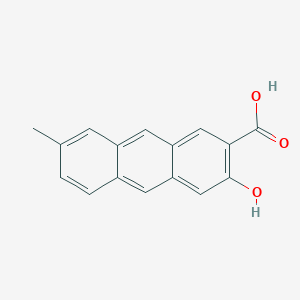
![[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene](/img/structure/B12546318.png)
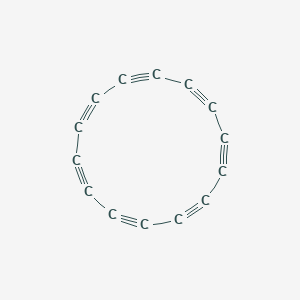
![N-[(1,3-Thiazol-2-yl)sulfanyl]aniline](/img/structure/B12546325.png)
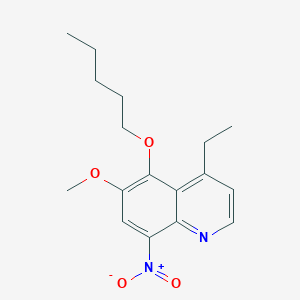
![N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline](/img/structure/B12546341.png)
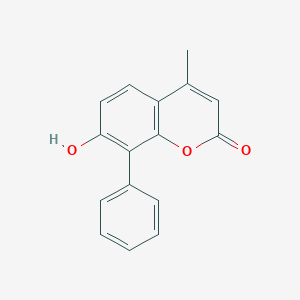
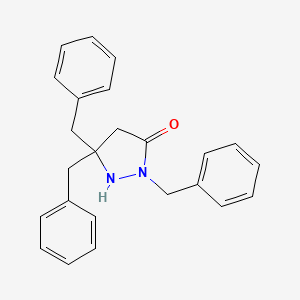
![4-[2-(Pyren-1-YL)ethenyl]benzonitrile](/img/structure/B12546369.png)
